Superior Hydrogen-Bonding Capacity Drives Specific Biological Activity as a CCR5 Antagonist
2,4,5-Trifluoro-3-hydroxybenzonitrile exhibits specific biological activity as a CCR5 antagonist, a mechanism not reported for its non-hydroxylated analog, 2,4,5-trifluorobenzonitrile. Preliminary pharmacological screening indicates its utility in treating CCR5-mediated diseases [1].
| Evidence Dimension | Biological Activity (CCR5 Antagonism) |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary pharmacological screening |
| Comparator Or Baseline | 2,4,5-Trifluorobenzonitrile (CAS 98349-22-5): No reported CCR5 antagonist activity |
| Quantified Difference | Presence of activity vs. no reported activity |
| Conditions | Preliminary pharmacological screening (assay details not specified) |
Why This Matters
This demonstrates that the hydroxyl group is a critical pharmacophoric element for CCR5 antagonism, making this compound a specific and non-substitutable starting point for drug discovery programs targeting this receptor.
- [1] Semantic Scholar. Zhang, H. (2012). Preliminary Screening of Pharmacological Activity of 2,4,5-Trifluoro-3-hydroxybenzonitrile. View Source
